3-Amino-1-(1-benzofuran-2-yl)propan-1-ol
Overview
Description
3-Amino-1-(1-benzofuran-2-yl)propan-1-ol is a compound that features a benzofuran ring, an amino group, and a hydroxyl group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Biochemical Analysis
Biochemical Properties
3-Amino-1-(1-benzofuran-2-yl)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, highlighting the compound’s potential in modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is essential for determining the compound’s efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and purity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, is frequently used to construct the benzofuran core
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-benzofuran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amino group results in an amine.
Scientific Research Applications
3-Amino-1-(1-benzofuran-2-yl)propan-1-ol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The amino group can form hydrogen bonds with enzymes, inhibiting their activity. The hydroxyl group can participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its antimicrobial properties.
Indole: Another heterocyclic compound with a similar structure, widely studied for its biological activities.
Uniqueness
3-Amino-1-(1-benzofuran-2-yl)propan-1-ol is unique due to the combination of the benzofuran ring with both amino and hydroxyl groups, which enhances its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-1-(1-benzofuran-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,13H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHYJUNCZDOOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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